

Spectroscopic Characterization of 3-amino-1H-pyrazole-4,5-dicarbonitrile: A Predictive Analysis

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Compound of Interest

Compound Name: 3-amino-1H-pyrazole-4,5-dicarbonitrile

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Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data for **3-amino-1H-pyrazole-4,5-dicarbonitrile** (CAS: 54385-49-8; MW: 133.11). Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous pyrazole structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, chemists, and drug development professionals requiring a robust spectroscopic profile for the identification, characterization, and quality control of this important heterocyclic building block.

Introduction and Molecular Structure

3-amino-1H-pyrazole-4,5-dicarbonitrile is a highly functionalized heterocyclic compound. Its structure features a pyrazole core, an aromatic five-membered ring with two adjacent nitrogen atoms, which is a prevalent scaffold in medicinal chemistry. The ring is substituted with an amino group at the C3 position and two nitrile groups at the C4 and C5 positions. This unique arrangement of electron-donating (amino) and electron-withdrawing (dinitrile) groups creates a distinct electronic environment that profoundly influences its spectroscopic properties.

The molecule can exist in different tautomeric forms, a common characteristic of N-unsubstituted pyrazoles, which can affect its spectroscopic signature, particularly in NMR and IR spectroscopy.[\[1\]](#)[\[2\]](#)

Caption: Molecular structure of **3-amino-1H-pyrazole-4,5-dicarbonitrile**.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation. The predicted spectra are based on the unique electronic environment of the pyrazole ring and its substituents.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple due to the absence of C-H bonds on the pyrazole ring. The spectrum will be characterized by signals from the N-H protons of the pyrazole ring and the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
N1-H (Pyrazole)	> 11.0	Broad Singlet	<p>The acidic proton of the pyrazole ring is expected to be significantly deshielded and may be broad due to tautomeric exchange and hydrogen bonding.</p> <p>[3]</p>

| C3-NH₂ (Amino) | 5.5 - 7.5 | Broad Singlet | These protons are attached to an electron-rich aromatic system. The signal is expected to be broad due to quadrupole effects from the adjacent nitrogen and potential hydrogen bonding. |

Causality and Insights: The choice of a hydrogen-bond-accepting solvent like DMSO-d₆ is crucial for observing exchangeable protons like N-H. In a non-polar solvent like CDCl₃, these

peaks might be broader or not observed at all. The significant downfield shift of the pyrazole N1-H is a hallmark of N-unsubstituted pyrazoles and is indicative of its acidic nature.[3]

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms of the molecule. The chemical shifts are governed by the hybridization and the electronic influence of the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes
C3	150 - 158	Attached to the electron-donating amino group, this carbon is shielded relative to other substituted pyrazole C3/C5 carbons but remains in the typical downfield region for pyrazoles. [4]
C4	85 - 95	This carbon is significantly shielded, being positioned between two carbons and attached to a nitrile group. Its upfield shift is characteristic of the C4 position in many pyrazole systems. [5]
C5	115 - 125	Attached to an electron-withdrawing nitrile group, this carbon is deshielded relative to C4.
C≡N (at C4)	110 - 118	The sp-hybridized carbon of the nitrile group falls into a well-defined chemical shift window. [6] [7]

| C≡N (at C5) | 110 - 118 | Expected to be in a similar region to the other nitrile carbon, though minor differences may arise from their distinct positions on the ring.[\[8\]](#) |

Causality and Insights: The ^{13}C NMR spectrum provides a direct fingerprint of the carbon skeleton. The nitrile carbons are readily identifiable in their characteristic region of 110-120 ppm.[\[6\]](#) The relative positions of the pyrazole ring carbons (C3, C4, C5) are highly informative. The C4 carbon is typically the most upfield in substituted pyrazoles, while C3 and C5 are more deshielded.[\[5\]](#) The electron-donating amino group at C3 will cause a shielding effect compared

to a substituent like a phenyl group, while the electron-withdrawing nitrile groups at C4 and C5 will have a deshielding influence on the carbons they are attached to.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by characteristic vibrations of the N-H, C≡N, and pyrazole ring bonds.

Table 3: Predicted IR Absorption Frequencies

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Primary Amine (NH ₂)	Asymmetric & Symmetric Stretch	3450 - 3300 (two bands)	Medium-Strong
Pyrazole Ring (N-H)	Stretch (H-bonded)	3250 - 3100	Medium, Broad
Nitrile (C≡N)	Stretch	2240 - 2225	Strong, Sharp
Primary Amine (NH ₂)	Scissoring (Bending)	1650 - 1600	Medium-Strong

| Pyrazole Ring | C=N and C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

Causality and Insights: The IR spectrum provides unambiguous evidence for the presence of the primary amine and nitrile functionalities.

- **N-H Region:** The presence of two distinct peaks between 3300 and 3450 cm⁻¹ is a classic signature of a primary amine (NH₂).^[9] A broader band centered around 3200 cm⁻¹ is expected for the pyrazole N-H stretch, with the broadening indicative of intermolecular hydrogen bonding.^{[10][11]}
- **Nitrile Region:** The C≡N triple bond stretch gives rise to an exceptionally sharp and intense absorption in the 2240-2225 cm⁻¹ region.^[12] Its intensity is due to the large change in dipole moment during the vibration. Its position in a region with few other absorptions makes it highly diagnostic.

- Fingerprint Region: A series of bands between 1450 and 1650 cm^{-1} will correspond to the aromatic ring stretching (C=C and C=N) and the NH₂ scissoring vibration.[10][13]

Predicted Mass Spectrometry (MS)

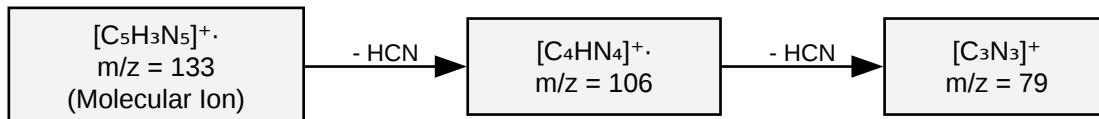
Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and structural features.

Expected Molecular Ion: The molecule has a chemical formula of C₅H₃N₅. Following the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (five in this case) will have an odd nominal molecular weight.

- Predicted Molecular Ion (M⁺·): m/z = 133

Predicted Fragmentation Pathway: The fragmentation will likely be initiated by the stable aromatic pyrazole ring. Common losses for nitrogen heterocycles include the elimination of neutral molecules like hydrogen cyanide (HCN).

- Primary Fragmentation: A common pathway for pyrazoles is the loss of HCN (27 Da).[14] The initial loss of HCN from the molecular ion would result in a fragment at m/z 106.
- Secondary Fragmentation: This fragment ion at m/z 106 could undergo a subsequent loss of a second molecule of HCN, leading to a fragment at m/z 79.



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Caption: Predicted major fragmentation pathway for **3-amino-1H-pyrazole-4,5-dicarbonitrile**.

Experimental Methodologies

To acquire high-quality, verifiable data, the following standardized protocols should be employed.

Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
- Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is recommended to ensure solubility and to observe exchangeable N-H protons.
- Cap the tube and vortex gently until the sample is fully dissolved.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity.
 - Acquire a standard ¹H spectrum (e.g., 16 scans, 1-second relaxation delay).
 - Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).
- Data Processing:
 - Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.
 - Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Protocol: FTIR Spectroscopy

- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

- Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Co-add 32 scans at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .
- Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Protocol: Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe or by dissolving in a suitable volatile solvent (e.g., methanol) for GC-MS or LC-MS analysis.
- Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
- Analysis: Scan a mass range from m/z 30 to 200 using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Analysis: Identify the molecular ion peak ($\text{M}^{+\cdot}$) and analyze the major fragment ions to confirm the fragmentation pattern.

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